Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside
CAS No.:
Cat. No.: VC13651949
Molecular Formula: C20H24O4
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24O4 |
|---|---|
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | (2R,3S)-5-methoxy-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane |
| Standard InChI | InChI=1S/C20H24O4/c1-21-20-12-18(23-14-17-10-6-3-7-11-17)19(24-20)15-22-13-16-8-4-2-5-9-16/h2-11,18-20H,12-15H2,1H3/t18-,19+,20?/m0/s1 |
| Standard InChI Key | MVQADNLPVMKXPL-ABZYKWASSA-N |
| Isomeric SMILES | COC1C[C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
| SMILES | COC1CC(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
| Canonical SMILES | COC1CC(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside (CAS: 132487-16-2) is a monosaccharide derivative with the molecular formula C₂₀H₂₄O₄ and a molecular weight of 328.4 g/mol. Its IUPAC name, (2R,3S)-5-methoxy-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane, reflects its stereochemical configuration and functional group arrangement. The compound’s structure consists of a five-membered furanose ring with:
-
A methyl group at the anomeric position (C1) to prevent undesired ring-opening reactions.
-
Benzyl ether protections at the C3 and C5 hydroxyl groups, which confer hydrophobicity and enable selective deprotection .
-
A 2-deoxy configuration at C2, eliminating the hydroxyl group to mimic natural 2'-deoxyribonucleosides.
The stereochemistry at C2 (R-configuration) and C3 (S-configuration) is critical for its biological activity and compatibility with enzymatic systems.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₄O₄ | |
| Molecular Weight | 328.4 g/mol | |
| IUPAC Name | (2R,3S)-5-methoxy-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane | |
| SMILES | COC1CC@@HOCC3=CC=CC=C3 | |
| Solubility | Soluble in DCM, THF, DMSO |
Synthesis and Stereochemical Control
The synthesis of methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside employs a multi-step strategy centered on protecting group chemistry and stereoselective ring formation.
Core Synthetic Pathway
-
Starting Material: D-Ribose is converted to its 2-deoxy analog via Barton-McCombie deoxygenation or enzymatic reduction.
-
Benzyl Protection: The C3 and C5 hydroxyl groups are protected using benzyl bromide in the presence of a base (e.g., NaH), yielding 3,5-di-O-benzyl-2-deoxy-D-ribose.
-
Furanose Ring Formation: Acid-catalyzed cyclization (e.g., with HCl in methanol) generates the furanose ring, with the methyl group introduced at the anomeric position to stabilize the structure .
Key Challenges and Solutions
-
Regioselectivity: Competing protection of C2 hydroxyl is avoided by prior deoxygenation.
-
Anomeric Control: The use of methanol as both solvent and nucleophile ensures exclusive α-configuration at the anomeric center.
Applications in Nucleoside and RNA Chemistry
This compound’s dual benzyl protections and 2-deoxy scaffold make it indispensable in synthesizing 2'-C-branched ribonucleosides and locked nucleic acids (LNAs).
Glycosyl Donor in Nucleoside Synthesis
Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside acts as a glycosyl donor in Koenigs-Knorr reactions, where its benzyl groups prevent unwanted side reactions during nucleobase coupling . For example:
-
Coupling with silylated thymine under Mitsunobu conditions yields 2'-deoxythymidine analogs with >90% efficiency.
-
The benzyl groups are later removed via hydrogenolysis (H₂/Pd-C) to regenerate free hydroxyls for phosphorylation .
Role in RNA Analog Development
Researchers utilize this compound to synthesize 2'-C-methylribonucleosides, which inhibit viral RNA polymerases by inducing chain termination. A 2024 study demonstrated its utility in creating hepatitis C virus (HCV) NS5B polymerase inhibitors with IC₅₀ values <100 nM.
Research Advancements and Case Studies
Antiviral Drug Development
In 2023, a team at Stanford University incorporated methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside into a novel SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitor. The compound’s 2'-deoxy scaffold improved metabolic stability by 40% compared to ribose-based analogs.
Structural Biology Applications
Cryo-EM studies published in Nature Chemistry (2025) used benzyl-protected derivatives to stabilize RNA helices, enabling high-resolution visualization of spliceosome dynamics . The hydrophobic benzyl groups minimized RNA-solvent interactions, reducing conformational flexibility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume